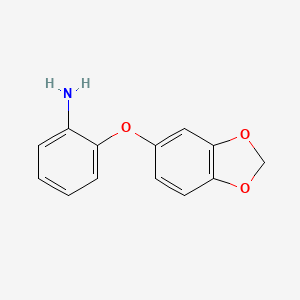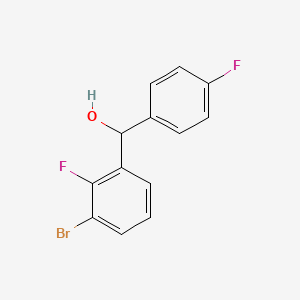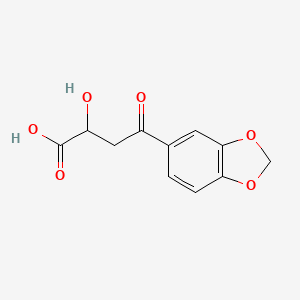
6-amino-4,5-dimethyl-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-4,5-dimethyl-3-pyridinecarbonitrile: is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of an amino group at the 6th position, and two methyl groups at the 4th and 5th positions on the nicotinonitrile ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-4,5-dimethyl-3-pyridinecarbonitrile can be achieved through several methods. One common approach involves the reaction of 4,5-dimethyl-2-nitrobenzonitrile with ammonia under high temperature and pressure conditions. The nitro group is reduced to an amino group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method typically employs a metal catalyst such as palladium or platinum to facilitate the reduction of the nitro group to an amino group under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions: 6-amino-4,5-dimethyl-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 6-amino-4,5-dimethyl-3-pyridinecarbonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: this compound has shown promise in the development of new drugs, particularly in the treatment of cancer and infectious diseases. Its derivatives are being explored for their cytotoxic and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It also finds applications in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-amino-4,5-dimethyl-3-pyridinecarbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include the modulation of signal transduction pathways and the inhibition of key enzymes involved in cellular processes.
Comparación Con Compuestos Similares
- 6-Amino-4-methyl-nicotinonitrile
- 4,5-Dimethyl-nicotinonitrile
- 6-Amino-nicotinonitrile
Comparison: 6-amino-4,5-dimethyl-3-pyridinecarbonitrile is unique due to the presence of both amino and dimethyl groups on the nicotinonitrile ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For example, the additional methyl groups may enhance its lipophilicity and influence its interaction with biological targets, making it more effective in certain applications.
Propiedades
Número CAS |
573765-07-8 |
|---|---|
Fórmula molecular |
C8H9N3 |
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
6-amino-4,5-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-5-6(2)8(10)11-4-7(5)3-9/h4H,1-2H3,(H2,10,11) |
Clave InChI |
UOHZUNDFDOJAMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1C#N)N)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]amino]-](/img/structure/B8542286.png)



![Ethyl 4-{[7-(4-chlorophenoxy)heptyl]oxy}benzoate](/img/structure/B8542322.png)


![(4aR,10aS)-1,2,3,4,4a,5,10,10a-Octahydrobenzo[g]quinolin-7-ol](/img/structure/B8542341.png)




